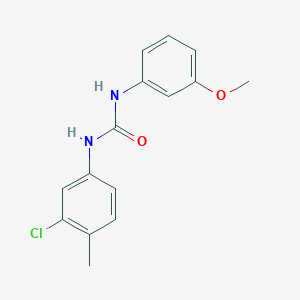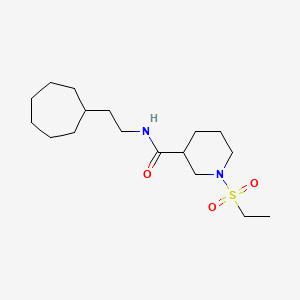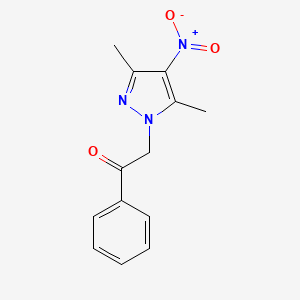
4-(2-bromo-4,5-difluorobenzoyl)morpholine
Vue d'ensemble
Description
4-(2-bromo-4,5-difluorobenzoyl)morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BDFM and has a molecular formula of C10H8BrF2NO2.
Applications De Recherche Scientifique
Novel Functionalized Anion-Exchange Membranes
Novel morpholinium-functionalized anion-exchange blend membranes have been developed for potential use in electrochemical applications such as alkaline fuel cells. These membranes, consisting of highly brominated poly(aryl ether) or poly(2,6-dimethyl-1,4-phenyleneoxide), partially fluorinated polybenzimidazole, and a sulfonated polyethersulfone, exhibit enhanced thermal stability, excellent alkaline stability, moderate water uptake, and high ion-exchange capacities. The improved properties are attributed to the PBI matrix and the high bromination degree of the ionomer, suggesting their suitability as polymer electrolytes for electrochemical applications (Morandi et al., 2015).
Synthesis of Anticancer Compounds
The synthesis and evaluation of 6-aminobenzo[h]quinazolin-4(3H)-one derivatives via Buchwald–Hartwig amination have been explored, leading to compounds with potential anticancer activities. This synthesis pathway utilizes morpholine and demonstrates the ability to produce compounds with significant biological activity, underscoring the utility of morpholine derivatives in the development of new therapeutic agents (Nowak et al., 2014).
Polymer Electrolytes for Electrochemical Applications
A study on the reaction of morpholine with 4-bromobenzaldehyde, both in the presence and absence of copper(I) iodide, has revealed insights into the synthesis processes relevant to electrochemical applications. The findings highlight the potential of morpholine derivatives in forming stable and flexible polymer films, which are critical for the development of polymer electrolytes in devices like alkaline fuel cells (Sivasubramaniam & Tay, 1970).
Antimicrobial Activity of Linezolid-like Molecules
Research into the synthesis of linezolid-like molecules has shown that 3-fluoro-4-(morpholin-4-yl)aniline derivatives possess good antitubercular activities. This discovery indicates the relevance of morpholine derivatives in creating effective antimicrobial agents, contributing to the development of new treatments for infectious diseases (Başoğlu et al., 2012).
Development of NLO Materials
A study on the synthesis and characterization of a novel organic NLO single crystal, morpholin-4-ium p-aminobenzoate, has demonstrated its suitability for various NLO applications. This work illustrates the utility of morpholine derivatives in the field of materials science, particularly in the development of non-linear optical materials with potential applications in photonics and telecommunications (Shanmugam et al., 2012).
Propriétés
IUPAC Name |
(2-bromo-4,5-difluorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO2/c12-8-6-10(14)9(13)5-7(8)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHXDSQZCYMAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4,5-difluorophenyl)(morpholino)methanone | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-2-[(4aR*,7aS*)-4-[3-(1-methylcyclopropyl)propanoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562493.png)
![2,6-difluoro-3-methoxy-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide](/img/structure/B5562497.png)
![4-[3-(2-methoxyphenoxy)azetidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5562498.png)
![4-[({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)methyl]benzoic acid](/img/structure/B5562503.png)
![N,N-diallyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5562505.png)
![N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5562510.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine](/img/structure/B5562519.png)
![3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5562530.png)



![methyl 3-(cyclobutylmethoxy)-5-{[(2R)-2-methyl-1-piperazinyl]carbonyl}benzoate hydrochloride](/img/structure/B5562554.png)